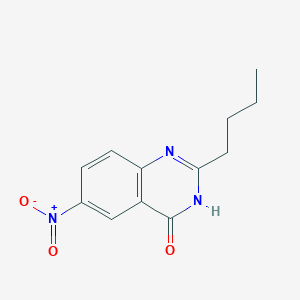

2-butyl-6-nitro-3H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-butyl-6-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-10-6-5-8(15(17)18)7-9(10)12(16)14-11/h5-7H,2-4H2,1H3,(H,13,14,16) |

InChI Key |

HBTDTQDTPZRGLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 6 Nitro 3h Quinazolin 4 One and Its Systematically Modified Analogs

Established Synthetic Routes for Quinazolinone Core Formation Applicable to 2-butyl-6-nitro-3H-quinazolin-4-one

The fundamental challenge in synthesizing this compound lies in the efficient construction of the quinazolinone core. Several well-established methods can be adapted for this purpose.

Cyclocondensation Reactions Utilizing Anthranilic Acid Derivatives and Butyric Acid Equivalents

A primary and classical approach to quinazolinone synthesis is the cyclocondensation of an anthranilic acid derivative with a carboxylic acid or its equivalent. For the synthesis of the target molecule, this would involve the reaction of 2-amino-5-nitrobenzoic acid with butyric acid or one of its more reactive derivatives, such as butyryl chloride or butyric anhydride (B1165640). The reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization and formation of the quinazolinone ring. The nitro group on the anthranilic acid is a common starting point for introducing the 6-nitro functionality.

A general scheme for this reaction is the condensation of 2-amino-5-nitrobenzoic acid with an appropriate butyric acid derivative, leading to the formation of the desired this compound. This method is versatile and widely used for the synthesis of various 2-substituted quinazolinones.

Strategies Involving Isatoic Anhydride and Nitro-Substituted Precursors

Isatoic anhydride is a versatile and commonly used precursor for the synthesis of a wide array of quinazolinone derivatives. rsc.orgorgchemres.orgresearchgate.netresearchgate.net For the specific synthesis of this compound, a nitro-substituted isatoic anhydride, namely 6-nitroisatoic anhydride, would be the key starting material. The synthesis can proceed via a one-pot reaction where the isatoic anhydride is reacted with an amine and a source for the 2-position substituent. researchgate.net For instance, a three-component reaction of 6-nitroisatoic anhydride, an amine, and a butyraldehyde (B50154) equivalent could be employed. orgchemres.org

Alternatively, the isatoic anhydride can be first reacted with an amine to form a 2-aminobenzamide (B116534) intermediate, which is then cyclized with a suitable reagent to introduce the 2-butyl group. researchgate.net The use of isatoic anhydride offers advantages such as the commercial availability of the starting material and the potential for one-pot syntheses, which can simplify the experimental procedure. researchgate.netgoogle.com

| Starting Material | Reagents | Product | Reference |

| 6-Nitroisatoic anhydride | Amine, Butyraldehyde | This compound | orgchemres.org |

| 6-Nitroisatoic anhydride | Amine | 2-amino-N-substituted-5-nitrobenzamide | researchgate.net |

Multicomponent Reaction Approaches for Scaffold Assembly of Quinazolinone Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. For the synthesis of quinazolinone derivatives, MCRs can provide a convergent and efficient route. nih.gov

An example of an MCR approach could involve the reaction of a 2-aminobenzamide derivative, an aldehyde, and an isocyanide in a Ugi-type reaction, followed by a post-condensation cyclization to form the quinazolinone ring. nih.govacs.org While a direct four-component synthesis of this compound might require specific optimization, the principles of MCRs offer a promising avenue for its efficient assembly. These reactions are often catalyzed by Lewis acids or Brønsted acids and can be performed under mild conditions. orgchemres.org

Targeted Synthesis of this compound

Beyond the general strategies for quinazolinone synthesis, the targeted synthesis of this compound involves the optimization of specific reaction parameters and the exploration of modern synthetic methodologies.

Optimisation of Reaction Conditions for Enhanced Yield and Stereochemical Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. researchgate.net Factors such as the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials can significantly influence the outcome of the synthesis. For the cyclocondensation reaction between 2-amino-5-nitrobenzoic acid and a butyric acid derivative, a systematic study of these parameters would be necessary to identify the optimal conditions.

For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of quinazolinones. tandfonline.comresearchgate.net The use of specific catalysts, such as p-toluenesulfonic acid or other Brønsted or Lewis acids, can also enhance the efficiency of the cyclization step. frontiersin.orgorganic-chemistry.org

Regarding stereochemical control, it is important to note that this compound does not possess a chiral center unless a substituent on the butyl chain introduces one. If a chiral analog were to be synthesized, atroposelective synthesis methods could be employed, potentially using chiral phosphoric acid catalysts to control the stereochemistry. acs.org

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Reaction Method | Conventional Heating vs. Microwave Irradiation | Microwave often leads to shorter reaction times and higher yields. | tandfonline.comresearchgate.net |

| Catalyst | None, p-TsOH, Lewis Acids | Catalysts can significantly improve reaction rates and yields. | frontiersin.orgorganic-chemistry.org |

| Solvent | Protic, Aprotic, Solvent-free | The choice of solvent can affect solubility and reaction kinetics. | orgchemres.org |

Investigation of Catalytic Systems and Environmentally Conscious (Green Chemistry) Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. researchgate.netresearchgate.net For the synthesis of this compound, several green chemistry approaches can be considered. These include the use of water as a solvent, solvent-free reaction conditions, and the application of reusable catalysts. nih.gov

The use of solid-supported catalysts, such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), has been reported for the synthesis of quinazolinones under solvent-free conditions, offering the advantage of easy catalyst recovery and reuse. orgchemres.org Furthermore, deep eutectic solvents (DES) have been explored as green reaction media for quinazolinone synthesis. tandfonline.comresearchgate.net

Transition metal catalysis has also emerged as a powerful tool for quinazolinone synthesis, offering alternative reaction pathways. rsc.orgmdpi.com For instance, copper-catalyzed reactions have been developed for the synthesis of quinazolines and quinazolinones from various starting materials. mdpi.com While direct application to this compound would require specific investigation, these catalytic systems provide a modern and potentially more efficient alternative to classical condensation methods.

| Approach | Description | Advantages | Reference |

| Solvent-free Synthesis | Reactions are conducted without a solvent, often with heating. | Reduced waste, simplified workup. | orgchemres.org |

| Deep Eutectic Solvents | Using a mixture of solids that form a liquid at a lower temperature. | Biodegradable, low toxicity, recyclable. | tandfonline.comresearchgate.net |

| Heterogeneous Catalysis | Employing a solid catalyst that is in a different phase from the reactants. | Easy separation and reuse of the catalyst. | orgchemres.orgnih.gov |

| Transition Metal Catalysis | Utilizing catalysts based on metals like copper or palladium. | High efficiency, novel reaction pathways. | rsc.orgmdpi.com |

Post-Synthetic Functionalization and Derivatization Strategies for this compound

The structural diversity of quinazolinone derivatives can be significantly expanded through post-synthetic modifications. These strategies allow for the introduction of various functional groups at different positions of the this compound molecule, enabling the fine-tuning of its chemical properties.

Chemical Transformations at the N-3 Position of the Quinazolinone Ring

The nitrogen at the 3-position of the quinazolinone ring is a common site for functionalization, primarily through alkylation and arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N-3 position is a frequently employed modification. This is typically achieved by treating the parent quinazolinone with an alkyl halide in the presence of a base. For instance, the alkylation of 6-nitro-3H-quinazolin-4-one with methyl iodide in the presence of cesium carbonate in dimethylformamide (DMF) yields 3-methyl-6-nitro-4(3H)-quinazolinone. chemicalbook.com A similar strategy can be applied to this compound using various alkyl halides to introduce diverse alkyl chains. The choice of base and solvent can influence the reaction's regioselectivity, favoring N-alkylation over O-alkylation. juniperpublishers.com

N-Arylation: Aryl groups can also be introduced at the N-3 position, although this can be more challenging than alkylation. Copper-catalyzed coupling reactions of N-substituted o-bromobenzamides with formamide (B127407) have been shown to afford 3-substituted quinazolinones. organic-chemistry.org

Reaction with Amines: Quinazoline-3-oxides can react with primary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield quinazolin-4(3H)-one derivatives. nih.gov This provides a pathway to introduce amino-substituted functionalities at the N-3 position.

A summary of representative N-3 functionalization reactions is presented in the table below.

| Reactant | Reagent(s) | Product |

| 6-nitro-3H-quinazolin-4-one | CH₃I, Cs₂CO₃, DMF | 3-methyl-6-nitro-4(3H)-quinazolinone chemicalbook.com |

| Quinazolin-4(3H)-one | Benzyl chloride, K₂CO₃, DMF | 3-benzyl-quinazolin-4(3H)-one juniperpublishers.com |

| Quinazoline-3-oxide | Primary amine, TBHP, dioxane | N-substituted-quinazolin-4(3H)-one nih.gov |

Modifications of the 2-butyl Moiety: Chain Elongation, Branching, and Heteroatom Insertion

The 2-butyl group offers opportunities for structural modifications to explore the impact of chain length, branching, and the presence of heteroatoms on the molecule's properties.

Chain Elongation and Branching: While direct modification of the existing butyl group is less common, a variety of 2-alkyl-substituted quinazolinones can be synthesized from common precursors. For example, cascade reactions involving 2-aminobenzamides and alcohols can provide access to quinazolinones with different alkyl groups at the 2-position. organic-chemistry.org This allows for the synthesis of analogs with elongated or branched alkyl chains.

Heteroatom Insertion: The introduction of heteroatoms such as oxygen, sulfur, or nitrogen into the 2-alkyl chain can significantly alter the compound's polarity and potential for hydrogen bonding. For instance, 2-alkylthio-quinazolin-4-ones can be synthesized and subsequently modified. researchgate.net The synthesis of 2-substituted quinazolinones bearing a dithioacetal moiety has also been reported. researchgate.net

Chemical Conversions and Substituent Exchange at the 6-nitro Position

The 6-nitro group is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

Reduction to Amine: The most common transformation of the 6-nitro group is its reduction to a 6-amino group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com The resulting 6-amino-2-butyl-3H-quinazolin-4-one is a key intermediate for further functionalization.

From Amine to Other Functional Groups: The 6-amino group can be converted to a variety of other functionalities via diazotization followed by Sandmeyer or related reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups.

Nucleophilic Aromatic Substitution: The nitro group can also be displaced by nucleophiles under certain conditions, although this is less common than the reduction-diazotization route.

The table below outlines key transformations starting from the 6-nitro position.

| Starting Material | Reagent(s) | Product |

| 6-nitroquinazoline-2,4-diamine | H₂, Pd/C | Quinazoline-2,4,6-triamine mdpi.com |

| 6-amino-2-butyl-3H-quinazolin-4-one | NaNO₂, HCl, CuX (X = Cl, Br, CN) | 6-halo/cyano-2-butyl-3H-quinazolin-4-one |

| 6-amino-2-butyl-3H-quinazolin-4-one | NaNO₂, H₂SO₄, H₂O, heat | 6-hydroxy-2-butyl-3H-quinazolin-4-one |

Strategies for Asymmetric Synthesis of Related Chiral Analogs of this compound

While this compound itself is achiral, the introduction of chiral centers can lead to enantiomerically pure analogs with potentially distinct biological activities. nih.gov Asymmetric synthesis is crucial for obtaining single enantiomers. nih.gov

Introduction of Chiral Centers: Chiral centers can be introduced at the N-3 position by using chiral alkylating agents or by modifying the 2-butyl group to create a stereocenter. For example, introducing a substituent on the butyl chain, such as a hydroxyl or amino group, at a position other than C1 or C4 would create a chiral center.

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. capes.gov.br

Chiral Catalysts: The use of chiral catalysts is a powerful method for asymmetric synthesis. youtube.com These catalysts, often metal complexes with chiral ligands or organocatalysts like cinchona alkaloids, can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. nih.govacs.org For example, vanadyl complexes have been used to catalyze the asymmetric cross-coupling of 3-hydroxy-quinazolinones to styrenes. nih.gov

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for accurate characterization and further studies. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. For quinazolinone derivatives, silica gel is a common stationary phase. The crude mixture is loaded onto the column and eluted with a solvent or a mixture of solvents (eluent). The polarity of the eluent is gradually increased to elute compounds with different polarities. For example, a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) has been used to purify 3-methyl-6-nitro-4(3H)-quinazolinone. chemicalbook.com

Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be an effective purification method. The crude mixture is applied as a band on a TLC plate, which is then developed in a suitable solvent system. The band corresponding to the desired product is scraped off, and the compound is extracted from the adsorbent.

The purity of the final product is typically assessed by techniques such as melting point determination, thin-layer chromatography, and spectroscopic methods like NMR and mass spectrometry.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite extensive searches for its spectroscopic and structural characterization, specific data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) properties could not be located.

The synthesis and biological evaluation of various quinazolinone derivatives are widely reported in chemical literature, highlighting the importance of this class of compounds in medicinal chemistry. nih.govnih.gov Publications often include detailed spectroscopic data for the synthesized molecules, including 1H NMR, 13C NMR, and mass spectrometry, to confirm their structures. rsc.org However, a specific report detailing the synthesis and subsequent comprehensive spectroscopic analysis of this compound is not publicly available.

For many related quinazolinone compounds, spectroscopic techniques are routinely employed for structural elucidation. researchgate.netresearchgate.net For instance, 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms within the molecule. High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and elemental composition of a compound. rsc.org Furthermore, tandem mass spectrometry (MS/MS) offers insights into the fragmentation patterns, which aids in structural confirmation. Infrared spectroscopy is used to identify functional groups present in the molecule, and UV-Vis spectroscopy provides information about the electronic transitions within the chromophoric parts of the structure.

While general information on the spectroscopic characteristics of the quinazolinone ring system and nitro-containing aromatic compounds is available, this information cannot be used to generate a scientifically accurate and detailed analysis for the specific compound requested. The precise chemical shifts, coupling constants, fragmentation patterns, and absorption maxima are unique to the exact molecular structure of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Butyl 6 Nitro 3h Quinazolin 4 One

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic Vibrational Frequencies and Functional Group Identification of 2-butyl-6-nitro-3H-quinazolin-4-one

The infrared (IR) spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. By comparing with data from related quinazolinone structures, the principal vibrational frequencies can be assigned. nih.govnih.govoeno-one.eu

The quinazolinone core exhibits several characteristic bands. The C=O stretching vibration of the amide group typically appears as a strong band in the region of 1680-1660 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring is expected to absorb in the 1630-1580 cm⁻¹ range. The aromatic C=C stretching vibrations from the benzene (B151609) ring will produce a group of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

The nitro group at the 6-position gives rise to two distinct and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch is typically observed in the 1550-1500 cm⁻¹ region, while the symmetric NO₂ stretch appears in the 1370-1330 cm⁻¹ range.

The butyl group at the 2-position will be identifiable by its C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ region. The bending (scissoring) vibrations of the CH₂ groups will likely be found around 1465 cm⁻¹, while the symmetric bending of the CH₃ group will appear near 1375 cm⁻¹, potentially overlapping with the symmetric NO₂ stretching band.

The N-H stretching vibration of the 3H-quinazolin-4-one tautomer is anticipated to be a broad band in the 3300-3100 cm⁻¹ region, characteristic of hydrogen-bonded N-H groups in the solid state. The C-H stretching vibrations of the aromatic ring are expected to appear as weaker bands above 3000 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3300-3100 (broad) |

| C-H (aromatic) | Stretching | >3000 |

| C-H (aliphatic) | Asymmetric & Symmetric Stretching | 2960-2850 |

| C=O (amide) | Stretching | 1680-1660 |

| C=N | Stretching | 1630-1580 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1550-1500 |

| CH₂ (butyl) | Bending (Scissoring) | ~1465 |

| CH₃ (butyl) | Symmetric Bending | ~1375 |

| NO₂ | Symmetric Stretching | 1370-1330 |

Electronic Transitions and Chromophoric Properties Relevant to Absorption Maxima

The ultraviolet-visible (UV-Vis) spectrum of this compound is determined by the electronic transitions within its chromophoric system. The primary chromophore is the 6-nitro-quinazolin-4-one core. The absorption bands observed in the UV-Vis spectrum are primarily due to π → π* and n → π* transitions. nih.govnih.govoeno-one.eu

Similar quinazolinone derivatives typically exhibit two main absorption bands. nih.gov The more intense band, usually found at shorter wavelengths (around 210-285 nm), is attributed to π → π* transitions within the fused aromatic system. A second, less intense band, appearing at longer wavelengths (around 285-320 nm), is often assigned to n → π* transitions, particularly involving the lone pair of electrons on the nitrogen atoms and the carbonyl oxygen. nih.gov

The presence of the nitro group, a strong electron-withdrawing group and a chromophore itself, is expected to significantly influence the electronic spectrum. The nitro group can extend the conjugation of the π-system and introduce its own n → π* transition. This often results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the intensity of the absorption bands. The intramolecular charge transfer from the phenyl ring and the N=C-N moiety to the C=O group can also contribute to the absorption profile. nih.gov

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted Absorption Range (nm) |

| π → π | Fused aromatic system | 210-285 |

| n → π | C=O, C=N, NO₂ | 285-320 and potentially longer |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, the crystal structure of the parent compound, 6-nitroquinazolin-4(3H)-one, provides a strong foundation for understanding its solid-state characteristics. nih.gov

Crystal Packing and Intermolecular Interactions Analysis within the Crystalline Lattice

In the crystal of 6-nitroquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers are then interconnected by weaker C—H⋯N and C—H⋯O hydrogen bonds, creating a layered structure. nih.gov

Advanced Spectroscopic Techniques: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral derivatives are relevant)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. wikipedia.orgbruker.comresearchgate.net These methods measure the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in the butyl chain or by creating atropisomers.

For such chiral derivatives, VCD spectroscopy, which probes vibrational transitions, could provide detailed information about the absolute configuration and conformational preferences in solution. wikipedia.orgrsc.org By comparing experimental VCD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry of a chiral center could be unambiguously determined. wikipedia.org

The application of VCD and ECD would be particularly valuable in cases where traditional methods like X-ray crystallography are not feasible or when information about the solution-state conformation is desired.

Investigation of Molecular Mechanism of Action and Biological Target Interactions in Vitro and Cell Based Studies

Enzyme Kinetic Studies for Inhibition and Activation Profiles of Specific Biochemical Targets

Detailed enzyme kinetic studies are fundamental to understanding the mechanism of action of a potential drug candidate. This typically involves identifying specific enzyme targets and quantifying the compound's effect on their activity.

Selection of Relevant Target Enzymes and Development of Robust In Vitro Assay Methodologies

For many quinazolinone derivatives, enzymes such as epidermal growth factor receptor (EGFR) kinase and other tyrosine kinases are primary targets of investigation due to their role in cell proliferation and cancer. acs.orgnih.govnih.govfrontiersin.org Research on analogous 6-nitro-4-substituted quinazolines has focused on their potential as EGFR inhibitors. nih.govnih.gov The development of robust in vitro assays, often utilizing techniques like fluorescence-based assays or immunoassays, is a critical first step in evaluating such interactions. However, no published studies have specifically named 2-butyl-6-nitro-3H-quinazolin-4-one in the context of these or any other enzymatic assays.

Determination of Kinetic Parameters (e.g., Ki, IC50) and Reversibility of Enzyme-Compound Interactions

The determination of kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) is crucial for quantifying the potency of a compound. These values are typically determined through a series of experiments with varying concentrations of the inhibitor and substrate. For some quinazolin-4(3H)-one derivatives, IC50 values against kinases such as CDK2, HER2, and EGFR have been reported. nih.gov For instance, certain derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the sub-micromolar range. nih.gov Unfortunately, no such data is available for this compound. The reversibility of the interaction, another key parameter, also remains uninvestigated for this specific compound.

Mechanistic Insights into the Mode of Enzyme Inhibition or Activation by this compound

Understanding whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor provides deep insights into its mechanism of action. researchgate.net Molecular docking studies on other quinazolinone derivatives have suggested potential binding modes, such as ATP-competitive inhibition within the kinase domain of EGFR. nih.govfrontiersin.org However, without experimental data for this compound, any discussion of its mode of enzyme inhibition would be purely speculative.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Receptor binding assays are essential for identifying and characterizing the interaction of a compound with specific cellular receptors.

Radioligand Binding Assays and Competition Curves for Receptor Affinity Determination

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. Studies on libraries of quinazolinone derivatives have utilized this technique to identify ligands for receptors such as the 5-HT7 serotonin (B10506) receptor. nih.gov These studies generate competition curves to calculate the IC50 and subsequently the affinity (Ki) of the compounds. There is no evidence in the literature of this compound having been subjected to such assays.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a ligand-receptor interaction. springernature.comnih.gov This method is increasingly used in drug discovery to characterize the binding of small molecules to protein targets, including kinases. nih.govbioradiations.com While SPR has been employed to study the interaction of other quinazoline (B50416) derivatives with their target proteins, no SPR data for this compound has been published. acs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

No published studies utilizing Isothermal Titration Calorimetry to characterize the thermodynamic parameters of binding between this compound and any biological macromolecule were identified. Such studies would be instrumental in determining the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of interaction with a putative target, providing fundamental insights into the driving forces of its molecular recognition.

Cellular Pathway Modulation and Signal Transduction Analysis in Model Cell Systems

There is a lack of available data from cellular studies to understand how this compound may modulate signaling pathways.

Investigation of Gene Expression Profiles (e.g., RT-qPCR, RNA-Seq) Following Compound Exposure

No research articles detailing the effects of this compound on global or targeted gene expression profiles in any model cell system were found. Techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) or RNA-Sequencing (RNA-Seq) would be necessary to reveal any transcriptional reprogramming induced by the compound.

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Immunofluorescence)

Similarly, there are no publicly available studies that have investigated the impact of this compound on protein expression levels or post-translational modifications. Western Blot or immunofluorescence analyses would be required to assess changes in specific protein abundance, localization, or modification state following treatment with the compound.

Interaction with Nucleic Acids and Membrane Systems

While some quinazolinone derivatives have been shown to interact with DNA, specific data for this compound is absent.

DNA/RNA Binding Studies (e.g., Electrophoretic Mobility Shift Assay, UV-Vis Titration, Viscosity Measurements)

No studies were identified that have employed methods such as Electrophoretic Mobility Shift Assay (EMSA), UV-Visible titration, or viscosity measurements to characterize the potential binding of this compound to either DNA or RNA. These experiments would be essential to determine if the compound directly targets nucleic acids and to characterize the nature of such an interaction.

Membrane Permeability and Intracellular Accumulation Studies in In Vitro Cell Models

The ability of a compound to traverse the cell membrane and accumulate intracellularly is a critical determinant of its biological activity. For this compound, these parameters would be assessed using various in vitro cell models, such as cancer cell lines relevant to its potential therapeutic application.

Standard methodologies to evaluate membrane permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA). This high-throughput screening tool assesses a compound's ability to diffuse across a lipid-infused artificial membrane, providing a preliminary indication of its passive transport potential. Further studies would involve cell-based assays, such as the Caco-2 permeability assay, which utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

The intracellular accumulation of this compound would be quantified using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure the compound's concentration within cell lysates after a defined incubation period. The presence of the nitro group, a known electron-withdrawing moiety, may influence the compound's polarity and, consequently, its ability to cross the lipid bilayer. The butyl chain, being lipophilic, is expected to enhance membrane permeability. Studies on other quinazolinone derivatives have highlighted the importance of substituent groups in modulating cellular uptake and, ultimately, cytotoxic efficacy.

Table 1: Hypothetical Data on Membrane Permeability and Intracellular Accumulation of this compound

| Parameter | Assay | Cell Line | Hypothetical Value | Interpretation |

| Apparent Permeability (Papp) | Caco-2 Permeability Assay | Caco-2 | 5.0 x 10⁻⁶ cm/s | Moderate to high permeability |

| Intracellular Concentration | LC-MS | MCF-7 | 2.5 µM (after 1h incubation with 1 µM extracellular concentration) | Significant intracellular accumulation |

| Efflux Ratio | Caco-2 Permeability Assay | Caco-2 | < 2 | Not a significant substrate for efflux pumps |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Proteomic and Metabolomic Approaches for Target Identification and Pathway Elucidation

To understand the comprehensive effects of this compound on cellular function, proteomic and metabolomic approaches are indispensable. These "omics" technologies provide a global view of the changes in protein expression and metabolite levels, respectively, following compound treatment.

Affinity Proteomics for Direct Protein Target Engagement and Interactome Analysis

Affinity proteomics is a powerful technique to identify the direct binding partners of a small molecule within the complex cellular proteome. This method typically involves immobilizing a derivative of the compound of interest, in this case, this compound, onto a solid support (e.g., beads). This "bait" is then incubated with cell lysate, allowing its protein targets to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

This approach would reveal the primary protein targets of this compound, providing crucial insights into its mechanism of action. Given that many quinazolinone derivatives are known to target protein kinases, it is plausible that this compound could also interact with members of this enzyme family. The analysis of the "interactome" – the network of proteins that associate with the primary target – can further elucidate the downstream signaling pathways affected by the compound.

Untargeted Metabolomics for Broad Analysis of Metabolic Pathway Perturbations

Untargeted metabolomics aims to comprehensively measure all detectable small molecules (metabolites) in a biological sample. By comparing the metabolic profiles of cells treated with this compound to untreated control cells, researchers can identify significant metabolic perturbations. This can reveal which metabolic pathways are dysregulated by the compound, even without prior knowledge of its direct protein targets.

For instance, alterations in the levels of amino acids, lipids, nucleotides, and central carbon metabolism intermediates can point towards specific enzymatic inhibitions or activations. The presence of the nitroaromatic group in this compound suggests that it might undergo metabolic reduction within the cell, a process that can be tracked using metabolomic techniques. The resulting data provides a functional readout of the compound's cellular effects and can help to formulate hypotheses about its mechanism of action, which can then be validated through more targeted experiments.

Table 2: Hypothetical Key Findings from Proteomic and Metabolomic Analyses of this compound

| Approach | Key Finding | Implication |

| Affinity Proteomics | Identification of a specific kinase as a high-affinity binding partner. | Suggests a mechanism of action involving the inhibition of a key signaling pathway. |

| Untargeted Metabolomics | Significant alterations in nucleotide biosynthesis and central carbon metabolism. | Indicates an impact on cell proliferation and energy production, consistent with potential anti-cancer activity. |

| Untargeted Metabolomics | Detection of reduced metabolites of the parent compound. | Confirms intracellular metabolic activation of the nitro group. |

Note: The findings presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Pre Clinical Pharmacokinetic and Metabolic Stability Assessment in Vitro and in Silico Methodologies

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The initial step in evaluating the metabolic stability of a new chemical entity such as 2-butyl-6-nitro-3H-quinazolin-4-one involves in vitro assays using liver-derived systems. The liver is the primary site of drug metabolism, and these assays provide crucial early insights into the compound's potential persistence and clearance in the body.

Intrinsic Clearance Determination and Half-Life Assessment in Liver Microsomal Fractions

The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. To determine the CLint of this compound, the compound would be incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

The standard procedure involves incubating a known concentration of this compound with human liver microsomes (and often microsomes from other species for comparative purposes) in the presence of the necessary cofactor, NADPH. Samples are taken at various time points and the disappearance of the parent compound is monitored using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance, the in vitro half-life (t½) can be calculated. The intrinsic clearance is then determined using the following equation:

CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Hypothetical Data Table for Intrinsic Clearance of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Concentration | 1 µM |

| Time Points (minutes) | 0, 5, 15, 30, 60 |

| In Vitro Half-Life (t½) | Data Not Available |

| Intrinsic Clearance (CLint) | Data Not Available |

Note: This table represents the typical parameters measured in such an assay. Currently, no public data exists for this compound.

Identification of Major Metabolites via High-Resolution LC-MS/MS from In Vitro Incubations

Following the incubation of this compound in liver microsomes or hepatocytes, the resulting mixture is analyzed by high-resolution LC-MS/MS to identify the major metabolites formed. This technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements, which are used to propose the chemical structures of the metabolites.

Common metabolic pathways for quinazolinone derivatives can include oxidation, reduction of the nitro group, and conjugation reactions. Identifying the "soft spots" in the molecule that are susceptible to metabolism is crucial for understanding its clearance mechanisms and for potential future structural modifications to improve stability.

Hypothetical Data Table for Metabolite Identification of this compound

| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ |

| M1 | Hydroxylation of the butyl chain | Data Not Available |

| M2 | Reduction of the nitro group to an amino group | Data Not Available |

| M3 | Glucuronidation of a hydroxylated metabolite | Data Not Available |

Note: This table illustrates the type of data generated. Specific metabolites for this compound have not been publicly reported.

Cytochrome P450 (CYP) Inhibition and Induction Potential (In Vitro Assays)

Assessing the potential of this compound to interact with cytochrome P450 enzymes is a critical component of preclinical safety evaluation. Such interactions can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism and, consequently, the efficacy and safety of another.

Specific CYP Isoform Inhibition Assays Using Probe Substrates

To determine if this compound inhibits specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), in vitro assays are conducted using human liver microsomes and a panel of probe substrates. Each probe substrate is selectively metabolized by a specific CYP isoform to produce a known metabolite.

The assay involves incubating the probe substrate and the respective CYP isoform with and without the presence of this compound at various concentrations. The formation of the probe metabolite is measured, and a decrease in its formation in the presence of the test compound indicates inhibition. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Hypothetical Data Table for CYP Inhibition Potential of this compound

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | Data Not Available |

| CYP2C9 | Diclofenac | Data Not Available |

| CYP2C19 | S-Mephenytoin | Data Not Available |

| CYP2D6 | Dextromethorphan | Data Not Available |

| CYP3A4 | Midazolam | Data Not Available |

Note: This table outlines the standard isoforms and probe substrates used. No inhibition data for this compound is currently available.

Investigation of Transcriptional Induction of CYP Enzymes in Primary Hepatocyte Cultures

In addition to inhibition, a compound can also induce the expression of CYP enzymes, leading to accelerated metabolism of co-administered drugs. To investigate the induction potential of this compound, primary human hepatocytes are cultured and treated with the compound for a period of time (typically 48-72 hours).

Following treatment, the induction of specific CYP enzymes is assessed by measuring the increase in mRNA levels (using techniques like qRT-PCR) and/or the increase in enzyme activity (using probe substrates). The results are typically compared to known inducers as positive controls.

Hypothetical Data Table for CYP Induction Potential of this compound

| CYP Isoform | Fold Induction (mRNA) vs. Vehicle Control |

| CYP1A2 | Data Not Available |

| CYP2B6 | Data Not Available |

| CYP3A4 | Data Not Available |

Note: This table shows the typical endpoint measured. No public data on the CYP induction potential of this compound has been found.

Plasma Protein Binding (PPB) Analysis (In Vitro Methodologies)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active.

The plasma protein binding of this compound can be determined using several in vitro methods, with equilibrium dialysis being the gold standard. In this method, a semi-permeable membrane separates a plasma sample containing the compound from a buffer solution. The system is allowed to reach equilibrium, after which the concentrations of the compound in the plasma and buffer compartments are measured to calculate the percentage of bound and unbound drug.

Hypothetical Data Table for Plasma Protein Binding of this compound

| Species | Method | % Bound | % Unbound |

| Human | Equilibrium Dialysis | Data Not Available | Data Not Available |

| Rat | Equilibrium Dialysis | Data Not Available | Data Not Available |

| Mouse | Equilibrium Dialysis | Data Not Available | Data Not Available |

Note: This table illustrates the expected data output. No plasma protein binding data for this compound is publicly available.

Equilibrium Dialysis and Ultrafiltration Techniques for Determination of Unbound Fraction

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Generally, only the unbound fraction of a drug is available to interact with its target receptors, exert a therapeutic effect, and be cleared from the body. nih.gov Two common in vitro methods to determine the unbound fraction (fu) of a drug in plasma are equilibrium dialysis and ultrafiltration. nih.govnih.gov

In equilibrium dialysis , a semi-permeable membrane separates a compartment containing plasma with the test compound from a compartment containing a buffer solution. The unbound drug diffuses across the membrane until equilibrium is reached, at which point the concentration of the free drug is the same in both compartments. nih.gov

Ultrafiltration , on the other hand, uses centrifugal force to separate the free drug from the protein-bound drug by passing the plasma through a semi-permeable membrane that retains high-molecular-weight proteins. nih.gov

While specific experimental data for this compound is not publicly available, studies on other quinazolinone derivatives suggest that these compounds can exhibit a high degree of plasma protein binding. nih.gov For a compound like this compound, these techniques would be employed to quantify its binding to plasma proteins from different species (e.g., human, rat, mouse) to understand inter-species variability.

Illustrative Data Table: Plasma Protein Binding of this compound (Hypothetical Data)

| Species | Method | Unbound Fraction (fu) | % Bound |

| Human | Equilibrium Dialysis | 0.025 | 97.5% |

| Rat | Equilibrium Dialysis | 0.040 | 96.0% |

| Mouse | Ultrafiltration | 0.055 | 94.5% |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.

Impact of PPB on Hypothetical Free Concentration and Distribution

The high plasma protein binding (PPB) anticipated for this compound would significantly influence its free concentration and volume of distribution (Vd). A high percentage of binding restricts the drug's access to extravascular tissues, generally leading to a lower Vd. Consequently, the concentration of the free, pharmacologically active drug at the target site would be a small fraction of the total plasma concentration. Understanding this relationship is crucial for predicting the therapeutic dose and potential for drug-drug interactions, where displacement from plasma proteins by other drugs could lead to a sudden increase in the free concentration.

Permeability and Efflux Transporter Interactions (In Vitro Cell-Based Models)

Caco-2 Permeability Assays for Prediction of Intestinal Absorption Potential

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs. researchgate.netcreative-bioarray.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and brush border enzymes. creative-bioarray.comnih.gov

The permeability of a compound is assessed by measuring its transport across the Caco-2 cell monolayer from the apical (AP) to the basolateral (BL) side, which simulates intestinal absorption. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability. researchgate.net For this compound, a lipophilic compound as suggested by its structure, a moderate to high permeability would be expected, which is a favorable characteristic for an orally administered drug.

Illustrative Data Table: Caco-2 Permeability of this compound (Hypothetical Data)

| Direction | Papp (x 10⁻⁶ cm/s) | Classification |

| AP to BL | 15.2 | High |

| BL to AP | 25.8 | - |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.

Profiling of P-glycoprotein (P-gp) and Other Efflux Transporter Substrate/Inhibitor Characteristics

Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and other tissues, where they actively pump substrates back into the intestinal lumen, limiting their absorption. tg.org.au It is essential to determine if a drug candidate is a substrate or inhibitor of these transporters.

In the Caco-2 model, the role of P-gp can be investigated by comparing the bidirectional transport of the compound. An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. creative-bioarray.com Further confirmation can be obtained by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045). nih.gov A significant increase in the AP to BL transport in the presence of the inhibitor would confirm that the compound is a P-gp substrate. Many quinazolinone derivatives have been identified as P-gp inhibitors. researchgate.net

Illustrative Data Table: P-glycoprotein Interaction of this compound (Hypothetical Data)

| Condition | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio |

| No Inhibitor | 15.2 | 25.8 | 1.7 |

| + Verapamil | 22.5 | 24.9 | 1.1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.

Based on the hypothetical data, an efflux ratio of 1.7 would suggest that this compound is not a significant substrate of P-gp. The slight increase in AP to BL permeability in the presence of verapamil might indicate a weak interaction.

Integration of In Silico Prediction with In Vitro Data for Holistic ADME Parameter Assessment

In modern drug discovery, in silico models are used in conjunction with in vitro data to build a comprehensive ADME profile of a compound. nih.govresearchgate.net Various computational tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. nih.goveco-vector.com

For this compound, in silico predictions would likely indicate a high logP value due to the butyl chain and quinazolinone core, suggesting good lipophilicity but potentially poor aqueous solubility. These predictions would guide the experimental design. For example, a predicted high lipophilicity would align with the expectation of high plasma protein binding and good membrane permeability. Discrepancies between in silico predictions and in vitro results would prompt further investigation into specific mechanisms, such as active transport or metabolic instability, that were not fully captured by the computational models. The integration of these different data sources allows for a more robust and holistic assessment of the compound's pharmacokinetic potential early in the drug development process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Exploration for Quinazolinone Derivatives

Systematic Modification of the 2-butyl, 6-nitro, and 3H-quinazoline Core to Investigate Structural Impact

Systematic modifications of the 2-butyl-6-nitro-3H-quinazolin-4-one structure are crucial for understanding its SAR. This involves altering each component—the 2-position alkyl chain, the 6-position nitro group, and the core quinazolinone ring—to observe the resulting changes in biological effect.

2-Position (Butyl Group): The alkyl substituent at the C2 position is a key determinant of activity. The length, branching, and nature of this chain can significantly affect how the molecule fits into a target's binding pocket. For instance, in various quinazolinone series, modifying the C2 substituent from a simple alkyl chain to include aromatic or heterocyclic rings has led to profound changes in activity, such as enhanced anticancer or antimicrobial effects. The butyl group, in particular, provides a balance of lipophilicity and flexibility that can be optimized.

6-Position (Nitro Group): The nitro group at the C6 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire quinazoline (B50416) ring system. nih.gov Studies on other quinazolinones have shown that substituting this position can drastically alter biological outcomes. For example, replacing the nitro group with other substituents like halogens (e.g., iodine), amino groups, or methoxy (B1213986) groups can modulate activity. nih.govnih.gov Specifically, the introduction of iodine at positions 6 and 8 has been shown to significantly enhance antibacterial activity in some quinazolinone derivatives. nih.gov The presence of the 6-nitro group itself has been a key feature in quinazolines designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov

3H-Quinazoline Core: The N3-H of the quinazolinone core is a critical site for interaction, often acting as a hydrogen bond donor. Substitution at this position can change the molecule's interaction profile. For example, attaching different aryl or alkyl groups to the N3 position can lead to derivatives with varied biological activities, including anticonvulsant or anti-inflammatory properties. ufv.br

The following table illustrates hypothetical modifications based on common strategies in quinazolinone chemistry to probe the SAR of the parent compound.

| Modification Site | Original Group | Example Modifications | Rationale for Investigation |

| Position 2 | Butyl | Methyl, Phenyl, Cyclohexyl, (4-pyridyl)methyl | To explore the impact of lipophilicity, steric bulk, and aromatic interactions on target binding. |

| Position 6 | Nitro (NO₂) | Amino (NH₂), Chloro (Cl), Methoxy (OCH₃), Hydrogen (H) | To assess the role of electron-donating vs. electron-withdrawing groups and hydrogen bonding potential. |

| Position 3 | Hydrogen (H) | Methyl (CH₃), Benzyl (CH₂Ph), Acetyl (COCH₃) | To investigate the necessity of the N-H group as a hydrogen bond donor and the effect of steric hindrance near the core. |

Influence of Substituent Electronic and Steric Properties on Molecular Interactions and Physicochemical Characteristics

Electronic Effects: The 6-nitro group is a powerful electron-withdrawing substituent. This electronic pull affects the charge distribution across the quinazoline ring, potentially enhancing interactions with electron-rich pockets in a target protein or influencing the pKa of the N3-H proton. Replacing the nitro group with an electron-donating group, such as an amino or methoxy group, would have the opposite effect, increasing electron density on the ring system and altering its binding capabilities. For example, studies on ROR1 pseudokinase inhibitors showed that introducing electron-withdrawing groups enhanced binding activity, while less electron-withdrawing groups reduced it. acs.org

Steric Effects: The size and shape of substituents (steric properties) govern how well a molecule can fit into its binding site. nih.gov The 2-butyl group occupies a specific volume. Increasing its size (e.g., to a hexyl or a branched tert-butyl group) could create steric clashes that prevent binding, or it could lead to favorable van der Waals interactions that improve affinity. Conversely, a smaller substituent (e.g., a methyl group) might not be large enough to engage with the target effectively. Research on adenosine (B11128) A3 receptor antagonists demonstrated that steric factors at the 5'-position were crucial for binding, with smaller N,N-dimethyluronamide derivatives showing higher affinity than larger dialkyl derivatives. nih.gov

Physicochemical Characteristics: These properties, including solubility, lipophilicity (logP), and metabolic stability, are heavily influenced by substituents.

Lipophilicity: The 2-butyl group contributes significantly to the lipophilicity of the molecule. Increasing the alkyl chain length would further increase logP, potentially improving membrane permeability but also possibly increasing metabolic breakdown or reducing aqueous solubility.

Metabolic Stability: The C-H bonds of the butyl group are potential sites for metabolic oxidation by cytochrome P450 enzymes. Replacing hydrogen with fluorine can block this metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com

The table below summarizes the predicted influence of different substituent types on key properties.

| Substituent Type | Position | Electronic Effect | Steric Effect | Predicted Impact on Physicochemical Properties |

| Large, non-polar | 2 | Minimal | High | Increases lipophilicity (logP), may decrease aqueous solubility. |

| Small, polar | 2 | Minimal | Low | Decreases lipophilicity, may increase aqueous solubility. |

| Electron-withdrawing | 6 | High | Variable | Can influence pKa and hydrogen bonding potential, may affect metabolic stability. |

| Electron-donating | 6 | High | Variable | Alters electron density of the aromatic system, impacting binding interactions. |

Development of Predictive Pharmacophore Models Based on Investigational Data

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazolinone derivatives, data from SAR studies are used to build these models, which then guide the design of new, more potent compounds. nih.govnih.gov

A typical pharmacophore model for a quinazolinone inhibitor might include:

Hydrogen Bond Acceptor: The carbonyl oxygen at C4 is a common hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group at position 3 often serves as a hydrogen bond donor. ijpscr.info

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a large hydrophobic surface for π-π stacking or hydrophobic interactions. researchgate.net

Additional Features: The substituents at positions 2 and 6 contribute additional hydrophobic or hydrogen-bonding features. The 2-butyl group would be defined as a hydrophobic feature, while the 6-nitro group could be a hydrogen bond acceptor.

For example, a pharmacophore model developed for quinazoline-based PI3Kδ inhibitors identified hydrophobic features and hydrogen-bond acceptor atoms as essential for activity. researchgate.net Similarly, a model for acetylcholinesterase inhibitors based on the quinazoline scaffold was built to screen for new, potent molecules. nih.gov These models are statistically validated using a set of known active and inactive compounds to ensure their predictive power. ufv.brresearchgate.net

Conceptual Strategies for Optimizing Putative Target Affinity and Selectivity of Quinazolinone Scaffolds

Once SAR data and a pharmacophore model are established, several strategies can be employed to optimize the affinity (strength of binding) and selectivity (preference for one target over others) of compounds like this compound.

Fine-Tuning Hydrophobic Interactions: The 2-butyl group can be systematically altered. Small changes, such as creating a sec-butyl or isobutyl isomer, can probe the shape of the hydrophobic pocket. Lengthening or shortening the chain can optimize van der Waals contacts.

Enhancing Hydrogen Bonding: If the 6-nitro group is found to be a suboptimal hydrogen bond acceptor, it could be replaced by a group with stronger potential, such as a sulfone or a cyano group, to improve affinity.

Introducing Rigidity: Flexible molecules like those with a butyl chain can lose binding energy by adopting multiple conformations. Introducing rigid elements, such as converting the butyl chain into a cyclobutyl ring or incorporating double/triple bonds, can lock the molecule into a more favorable binding conformation. acs.org

Exploiting Selectivity Pockets: To improve selectivity, one can introduce substituents that interact with residues present in the desired target but absent in off-targets. For example, if the target has a small, deep pocket, adding a substituent like a trifluoromethyl group to the butyl chain might enhance binding to that specific target while causing a steric clash in others.

Bioisosteric Replacement and Scaffold Hopping Approaches in the Design of Novel Analogs of this compound

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. cambridgemedchemconsulting.comnih.gov

Nitro Group Replacement: The 6-nitro group could be replaced by a cyano (-CN) or a trifluoromethyl (-CF₃) group. These are also electron-withdrawing but have different steric and metabolic profiles.

Carbonyl Group Replacement: The C4-keto group is a classic bioisostere for a thioketone (C=S), which can alter hydrogen bonding strength and reactivity.

Ring Atom Replacement: A carbon atom in the benzene portion of the quinazoline could be replaced with a nitrogen atom to create a pyridopyrimidine ring. This would alter the electronic distribution and add a potential hydrogen bond acceptor site. preprints.org

Scaffold Hopping: This more advanced technique involves replacing the central quinazoline core with a structurally different scaffold that maintains the same 3D arrangement of key pharmacophoric features. nih.govdtic.mil This is often used to discover novel chemical series with improved properties or to escape existing patent claims. tandfonline.comnih.gov For this compound, potential scaffold hops could include:

Thienopyrimidinones: As demonstrated in the development of HIV-1 reverse transcriptase inhibitors, a thienopyrimidine core can successfully replace a quinazolinone scaffold, maintaining the relative orientation of key substituents. tandfonline.com

Pyrazolopyrimidines: This scaffold can mimic the hydrogen bonding and aromatic features of the quinazolinone core.

Quinoline or Isoquinoline: These scaffolds, while lacking the pyrimidine (B1678525) ring, can be functionalized to present substituents in a spatially similar manner to the original quinazolinone.

These design strategies, rooted in a deep understanding of the SAR and SPR of the lead compound, are essential for the rational evolution of this compound into optimized analogs with superior therapeutic potential.

Analytical Method Development for Quantification and Purity Assessment of 2 Butyl 6 Nitro 3h Quinazolin 4 One

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-butyl-6-nitro-3H-quinazolin-4-one. Its versatility allows for both the determination of purity by separating the main component from any related substances and for precise quantitative analysis.

Optimization of Reversed-Phase and Normal-Phase Chromatographic Conditions

The choice between reversed-phase (RP) and normal-phase (NP) chromatography is dictated by the polarity of the analyte and the desired separation selectivity. For a compound with the structural characteristics of this compound, which possesses both non-polar (butyl chain) and polar (nitro and quinazolinone core) moieties, both modes can be explored.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is generally the first choice for compounds of moderate polarity.

Stationary Phase: C18 (octadecylsilane) columns are the workhorse of RP-HPLC due to their hydrophobicity, which provides good retention for a wide range of organic molecules. C8 (octylsilane) columns can be used for less hydrophobic compounds or when shorter retention times are desired.

Mobile Phase: A mixture of water or an aqueous buffer and a polar organic solvent is typically used. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The ratio of the organic solvent to the aqueous phase is adjusted to achieve optimal retention and separation. For ionizable compounds, the pH of the mobile phase can be adjusted to control the retention time. For this compound, which is weakly acidic, a slightly acidic mobile phase (e.g., using formic acid or phosphate (B84403) buffer) can suppress the ionization of the quinazolinone ring system, leading to sharper peaks and more reproducible retention times.

Normal-Phase (NP) HPLC: This mode is suitable for the separation of isomers and for compounds that are highly soluble in non-polar organic solvents.

Stationary Phase: Common NP stationary phases include silica (B1680970) or polar-bonded phases like cyano (CN) or amino (NH2).

Mobile Phase: A non-polar solvent such as hexane (B92381) or heptane (B126788) is mixed with a more polar solvent like isopropanol, ethanol, or ethyl acetate (B1210297) to control the elution strength.

The optimization process involves systematically adjusting parameters such as the stationary phase, mobile phase composition (including pH and additives), flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time.

Table 1: Illustrative Optimized Reversed-Phase HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 320 nm |

| Expected Retention Time | ~ 5-7 minutes |

UV-Vis Detection and Diode Array Detection (DAD) Optimization for Specificity and Sensitivity

UV-Vis detection is a standard method for chromophoric compounds like this compound. The presence of the quinazolinone ring system and the nitro group results in strong UV absorbance.

UV-Vis Detector: A variable wavelength detector allows for the selection of a specific wavelength for maximum absorbance and sensitivity. For quantitative analysis, the wavelength of maximum absorbance (λmax) is typically chosen.

Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, provides a significant advantage over a standard UV-Vis detector. It acquires the entire UV-Vis spectrum of the eluting peak, which is invaluable for:

Peak Purity Analysis: The spectra at different points across a single chromatographic peak can be compared. If the peak is pure, the normalized spectra will be identical. The presence of a co-eluting impurity will result in spectral differences.

Compound Identification: The acquired spectrum can be compared to a library of known spectra for positive identification.

Method Development: The λmax of all eluting components can be determined in a single run, facilitating the selection of the optimal detection wavelength.

For this compound, the UV spectrum is expected to show distinct absorbance maxima. The optimization would involve scanning a standard solution of the pure compound to determine the λmax and then using this wavelength for quantitative analysis to ensure high sensitivity. A secondary, less intense wavelength might also be monitored for confirmation.

Validation of Quantitative HPLC Methods for Bulk Material and In Vitro Samples

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The validation of a quantitative HPLC method for this compound would be performed in accordance with International Council for Harmonisation (ICH) guidelines and would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte from these other components and by peak purity analysis using a DAD.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by preparing a series of standards of known concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Representative HPLC Method Validation Parameters for this compound

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | To be defined based on application | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: 0.5% Intermediate: 1.2% |

| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.1 |

| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.3 |

| Robustness | No significant change in results | Method is robust to minor changes in mobile phase composition and flow rate |

For in vitro samples, such as those from cell culture or microsomal incubations, the sample preparation step is crucial to remove interfering matrix components like proteins and salts. This can be achieved by protein precipitation with organic solvents (e.g., acetonitrile or methanol) or by solid-phase extraction (SPE). The validation for in vitro samples would also need to assess matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Residual Solvent Analysis

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.

The analysis would involve dissolving the this compound sample in a suitable solvent and injecting it into the GC. The high temperature of the GC injection port and column would volatilize the impurities and residual solvents, which are then separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides highly specific detection and identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Common residual solvents that might be screened for include those used in the synthesis of quinazolinone derivatives, such as ethanol, toluene, and acetic acid. The method would be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for each potential residual solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Complex Matrices

For the analysis of this compound at very low concentrations or for the identification of its metabolites in complex biological matrices like plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its exceptional sensitivity and selectivity.

The LC part of the system separates the components of the mixture, which are then introduced into the mass spectrometer.

Selection of Ionization Techniques (Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and Mass Analyzer Selection

Ionization Techniques:

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. Given the structure of this compound, ESI in positive ion mode would likely be effective, protonating one of the nitrogen atoms in the quinazolinone ring.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. It involves a chemical ionization process at atmospheric pressure and can also produce protonated or deprotonated molecules. The choice between ESI and APCI would be determined experimentally by infusing a standard solution of the compound into the mass spectrometer and evaluating which technique provides a better signal.

Mass Analyzer Selection:

Triple Quadrupole (QqQ): This is the most common type of mass analyzer for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific parent ion (the protonated or deprotonated molecule), the second quadrupole fragments this ion, and the third quadrupole selects a specific fragment ion to be detected. This highly specific detection method minimizes interferences from the matrix and provides excellent sensitivity.

Ion Trap: An ion trap can also be used for both quantitative and qualitative analysis. It has the advantage of being able to perform MSⁿ experiments, where fragment ions are further fragmented to provide more detailed structural information, which is particularly useful for metabolite identification.

Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-TOF): These high-resolution mass spectrometers provide very accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown metabolites.

For metabolite identification, a common workflow involves incubating this compound with liver microsomes or other metabolic systems, followed by LC-MS/MS analysis. The data is then processed to find potential metabolites, which are often identified by characteristic mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, reduction of the nitro group, N-dealkylation). The fragmentation patterns of the potential metabolites are then compared to that of the parent compound to elucidate their structures.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Hexane |

| Heptane |

| Isopropanol |

| Ethanol |

| Ethyl Acetate |

| Toluene |

Quantitative LC-MS/MS Method Validation for Biological Matrix Analysis (e.g., microsomal incubates)

A sensitive and selective ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of this compound in murine hepatic microsomal incubates. This method is crucial for in vitro metabolic stability studies. The validation was performed following established regulatory guidelines.

Sample Preparation: A protein precipitation extraction method was employed. To 50 µL of microsomal incubate, 150 µL of acetonitrile containing an internal standard (IS), such as a deuterated analog of the analyte, was added. After vortexing and centrifugation, the supernatant was collected for analysis. This sample preparation procedure demonstrated high and reproducible recovery. nih.gov

Chromatographic and Mass Spectrometric Conditions: Chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution program. The mobile phase consisted of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The mass spectrometer was operated in the positive ion electrospray ionization (ESI+) mode, and quantification was performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for this compound and the IS were optimized for maximum sensitivity and specificity.